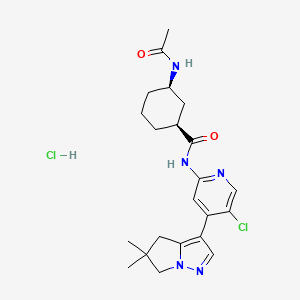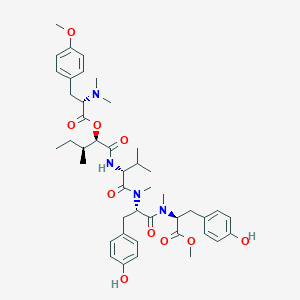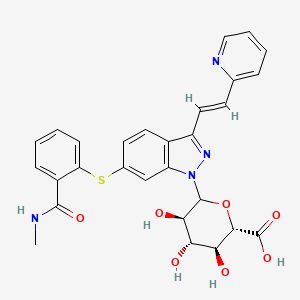
BDP 581/591 alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP 581/591 is a borondipyrromethene fluorophore that is moderately hydrophobic. It is useful for fluorescence polarization assays, and microscopy. Due to its significant two photon absorption cross section, the dye is also useful for two photon experiments. This is a terminal alkyne for copper-catalyzed Click chemistry.
Aplicaciones Científicas De Investigación
Photophysical Properties and Energy Transfer : A study by Tran et al. (2020) investigated a BODIPY (BDP) donor-fullerene (C60) acceptor dyad, synthesized using an alkyne moiety. They examined the photophysical properties through spectroelectrochemical experiments and density functional theory calculations. The study highlighted the occurrence of both energy and electron transfers in this BDP-C60 dyad.
Applications in Organic Solar Cells : Liao et al. (2017) synthesized novel small molecules with BODIPY linked through an alkynyl bridge for use in bulk heterojunction solar cells. Their research, detailed in Liao et al. (2017), showed that introducing the alkynyl bridge extended the molecular absorption spectrum and improved the charge transport properties in organic solar cells.
Catalysis in Hydroformylation Reactions : Nelsen and Landis (2013) reported on the characterization of rhodium alkyl complexes in rhodium-catalyzed hydroformylation, where BDP (bis(diazaphospholane)) played a crucial role. Their findings, available in Nelsen & Landis (2013), contribute to understanding the mechanisms in these important industrial reactions.
Photostability of Benzodipyrenes : The work of Yang et al. (2018) focused on the synthesis and study of the photophysical properties and photostability of benzodipyrenes (BDPs), as found in Yang et al. (2018). They investigated the stability and absorbance of these compounds, providing insights for potential applications in materials science.
Flame Retardancy in Polymers : Research by Pawlowski and Schartel (2008) explored the flame retardancy mechanisms of aryl phosphates, including BDP, in polymer blends. Their findings, detailed in Pawlowski & Schartel (2008), contribute to the development of safer and more effective flame-retardant materials.
Fluorescent Lipid Peroxidation Probes : Drummen et al. (2004) and Drummen et al. (2002) conducted studies on C11-BODIPY(581/591) as a fluorescent lipid peroxidation reporter molecule. These studies, available in Drummen et al. (2004) and Drummen et al. (2002), provide insights into the molecular mechanisms of lipid peroxidation and the validation of methodology for studying oxidative stress in biological systems.
Photosensitizers in Medical and Biological Research : A study by Yogo et al. (2005) introduced a novel BODIPY-based photosensitizer, showing high photostability and applicability under various conditions. This research, found in Yogo et al. (2005), is significant for its potential use in photodynamic therapy and oxidative stress studies.
Propiedades
Nombre del producto |
BDP 581/591 alkyne |
|---|---|
Fórmula molecular |
C25H22BF2N3O |
Peso molecular |
429.278 |
Nombre IUPAC |
3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide |
InChI |
InChI=1S/C25H22BF2N3O/c1-2-18-29-25(32)17-16-22-13-15-24-19-23-14-12-21(30(23)26(27,28)31(22)24)11-7-6-10-20-8-4-3-5-9-20/h1,3-15,19H,16-18H2,(H,29,32)/b10-6+,11-7+ |
Clave InChI |
OLFSHALJABVHGP-JMQWPVDRSA-N |
SMILES |
O=C(NCC#C)CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3[B-](F)2F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BDP 581/591 alkyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)

